Anticancer agent 35

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

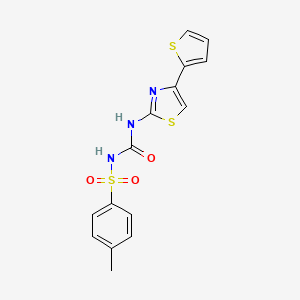

Molecular Formula |

C15H13N3O3S3 |

|---|---|

Molecular Weight |

379.5 g/mol |

IUPAC Name |

1-(4-methylphenyl)sulfonyl-3-(4-thiophen-2-yl-1,3-thiazol-2-yl)urea |

InChI |

InChI=1S/C15H13N3O3S3/c1-10-4-6-11(7-5-10)24(20,21)18-14(19)17-15-16-12(9-23-15)13-3-2-8-22-13/h2-9H,1H3,(H2,16,17,18,19) |

InChI Key |

JYYMCJAPFDGTKU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC(=CS2)C3=CC=CS3 |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis and Characterization of Phyllanthusmin Analogs as Potent Anticancer Agents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and anticancer activity of a promising class of natural product derivatives known as phyllanthusmins. Originally isolated from plants of the Phyllanthus genus, these arylnaphthalene lignan lactones have demonstrated significant cytotoxic activity against various cancer cell lines.[1][2] This document will focus on the semi-synthetic analogs of phyllanthusmins, detailing their chemical synthesis, analytical characterization, and mechanism of action as potent anticancer agents.

Synthesis of Phyllanthusmin Analogs

The synthesis of phyllanthusmin analogs is a multi-step process that begins with the preparation of the aglycone core, diphyllin. This is followed by the glycosylation of the diphyllin with various carbohydrate moieties to produce the final phyllanthusmin derivatives.

Experimental Protocol: Synthesis of Diphyllin

The synthesis of diphyllin is achieved through a modified procedure based on the work of Charlton and coworkers.[1] A key step in this synthesis is the reduction of a diester intermediate (compound 4 in the referenced literature) using lithium aluminum hydride (LAH) in dry tetrahydrofuran (THF).[1]

Procedure:

-

The diester starting material (12.5 mmol) is dissolved in 250 mL of dry THF.

-

The solution is cooled to 0°C, and lithium aluminum hydride (50 mmol) is added portion-wise.

-

The reaction mixture is allowed to warm to room temperature over a 5-minute period.

-

The mixture is then cooled back to 0°C and the reaction is quenched by the dropwise addition of deionized water until gas evolution ceases.

-

The pH of the mixture is adjusted to ~2 with the slow addition of 2M HCl.

-

The layers are separated, and the aqueous layer is extracted three times with chloroform (CHCl₃).

-

The combined organic layers are washed with brine, dried with sodium sulfate, and concentrated under reduced pressure to yield diphyllin.[1]

Experimental Protocol: Glycosylation of Diphyllin

With the diphyllin core in hand, various phyllanthusmin analogs can be synthesized through phase transfer glycosylation.[1] This involves the reaction of diphyllin with a series of glycosyl bromides prepared from their corresponding carbohydrates.[1]

Procedure:

-

Simple glycosyl bromides are prepared from the desired carbohydrate precursors.

-

The freshly prepared brominated sugars are immediately subjected to a phase transfer glycosylation reaction with diphyllin.[1]

-

This reaction yields the target phyllanthusmin analogs, such as PHY25, PHY30, and PHY34, which feature different sugar moieties attached to the diphyllin core.[3]

Characterization of Phyllanthusmin Analogs

The synthesized phyllanthusmin analogs are rigorously characterized to confirm their structure and purity using a suite of analytical techniques.

| Characterization Technique | Purpose | Reference |

| ¹H-NMR and ¹³C-NMR | Structural elucidation and confirmation of the synthesized compounds. | [3] |

| High-Performance Liquid Chromatography (HPLC) | Determination of the purity of the final compounds prior to biological testing. | [3] |

Anticancer Activity of Phyllanthusmin Analogs

Phyllanthusmin analogs have demonstrated potent and selective cytotoxic activity against a range of cancer cell lines. Structure-activity relationship (SAR) studies have revealed that modifications to the carbohydrate moiety significantly impact their anticancer potency.[1]

In Vitro Cytotoxicity

Several synthesized phyllanthusmin derivatives have shown impressive in vitro cytotoxicity, with IC₅₀ values in the nanomolar range.[1][4] Notably, functionalization of the carbohydrate hydroxyl groups with acetylated or methylated analogues leads to increased potency.[1][4]

| Compound | Cancer Cell Line | IC₅₀ (nM) | Reference |

| Most Potent Analog (from initial study) | HT-29 (Colon Carcinoma) | 18 | [1][4] |

| PHY34 | High-Grade Serous Ovarian Cancer (HGSOC) cell lines | Nanomolar potency | [3][5] |

| PHY25 | OVCAR3 (Ovarian Cancer) | Cytotoxic at 1000 nM | [3] |

| PHY30 | OVCAR3 (Ovarian Cancer) | Cytotoxic at 1000 nM | [3] |

| PHY34 | OVCAR3 (Ovarian Cancer) | Cytotoxic at 100 nM | [3] |

| PHY25, PHY30, PHY34 | OVCAR8 (Ovarian Cancer) | Cytotoxic at 10 nM | [3] |

In Vivo Efficacy

The most potent analog, PHY34, has been evaluated in vivo and demonstrated significant antitumor activity. It was shown to be bioavailable through intraperitoneal administration and effectively inhibited the growth of cancer cells in hollow fiber assays and reduced tumor burden in a xenograft model of ovarian cancer.[3][5]

Mechanism of Action

Initial investigations into the mechanism of action of phyllanthusmin analogs suggested that they might act as DNA topoisomerase IIα inhibitors, similar to the structurally related compound etoposide.[1][4] However, further studies revealed that their antiproliferative effects are not significantly mediated by this mechanism.[1][4]

The primary mechanism of action for the potent analog PHY34 has been identified as the induction of apoptosis through the inhibition of late-stage autophagy.[3][5] This is achieved by disrupting lysosomal function.[3][5]

A key molecular target of PHY34 has been identified as the cellular apoptosis susceptibility (CAS) protein, also known as CSE1L, which is involved in nucleocytoplasmic transport.[5] Inhibition of this protein leads to downstream cellular changes, including cell cycle arrest and a shift in the localization of proteins with a nuclear localization sequence.[5]

References

- 1. Synthesis and antiproliferative activity of derivatives of the phyllanthusmin class of arylnaphthalene lignan lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Composition and Bioactivity Dataset Integration to Identify Antiproliferative Compounds in Phyllanthus Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phyllanthusmin derivatives induce apoptosis and reduce tumor burden in high grade serous ovarian cancer by late-stage autophagy inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antiproliferative activity of derivatives of the phyllanthusmin class of arylnaphthalene lignan lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Preclinical Development of Phyllanthusmins for the Treatment of High Grade Serous Ovarian Cancer [indigo.uic.edu]

The-Mechanism-of-Action-of-Paclitaxel-in-Breast-Cancer-Cells-A-Technical-Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Paclitaxel, a member of the taxane family of chemotherapeutic agents, is a cornerstone in the treatment of various solid tumors, including breast cancer.[1][2][3] Its primary mechanism of action involves the disruption of normal microtubule dynamics, which are critical for cell division and other essential cellular functions.[2][4][5] This guide provides a comprehensive technical overview of the molecular mechanisms through which paclitaxel exerts its anticancer effects on breast cancer cells. It delves into the agent's interaction with tubulin, the subsequent impact on microtubule stability, the induction of cell cycle arrest, and the activation of apoptotic signaling pathways. Detailed experimental protocols and quantitative data are presented to provide a thorough understanding for researchers and drug development professionals.

Introduction to Paclitaxel

Paclitaxel is a natural compound originally isolated from the bark of the Pacific yew tree, Taxus brevifolia. It is a potent antineoplastic agent widely used in the chemotherapy of breast, ovarian, and lung cancers, among others.[2][3][] Unlike other microtubule-targeting agents like colchicine that cause microtubule depolymerization, paclitaxel's unique mechanism involves the hyper-stabilization of the microtubule structure.[2] This interference with the normal dynamic instability of microtubules is central to its cytotoxic effects.[2][4]

Core Mechanism of Action: Microtubule Stabilization

The principal molecular target of paclitaxel is the β-tubulin subunit of the αβ-tubulin heterodimers that form microtubules.[1][2] Paclitaxel binds to a pocket on the β-tubulin subunit, promoting the assembly of tubulin dimers into microtubules and stabilizing the existing microtubules by preventing their depolymerization.[2][4] This action effectively freezes the microtubule network, which is essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.[2][7]

The stabilization of microtubules by paclitaxel disrupts the delicate balance of microtubule polymerization and depolymerization required for the proper segregation of chromosomes during mitosis.[2][4] This leads to a prolonged mitotic block, activating the spindle assembly checkpoint and ultimately triggering programmed cell death, or apoptosis.[5][8] The cytotoxicity of paclitaxel is highly dependent on its concentration, with higher concentrations leading to G2/M arrest.[4]

Induction of Cell Cycle Arrest and Apoptosis

The disruption of microtubule dynamics by paclitaxel leads to a prolonged arrest of cells in the G2/M phase of the cell cycle.[4][9] This mitotic block is a critical trigger for the intrinsic apoptotic pathway. The sustained activation of the spindle assembly checkpoint eventually leads to the activation of a cascade of caspases, which are the executioners of apoptosis.[10]

Several key signaling pathways are implicated in paclitaxel-induced apoptosis in breast cancer cells:

-

Bcl-2 Family Regulation: Paclitaxel has been shown to induce phosphorylation of the anti-apoptotic protein Bcl-2, thereby inactivating it.[2][4] This shifts the balance towards pro-apoptotic Bcl-2 family members like Bax, leading to mitochondrial outer membrane permeabilization.[3][11]

-

Mitochondrial Pathway: The permeabilization of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm.[11][12] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9, in turn, activates downstream effector caspases like caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[10]

-

MAPK and PI3K/AKT Pathways: Studies have indicated that paclitaxel can activate the MAPK signaling pathway while inhibiting the pro-survival PI3K/AKT pathway in canine mammary gland tumor cells, further promoting apoptosis.[3]

Quantitative Data on Paclitaxel Efficacy

The sensitivity of breast cancer cells to paclitaxel can be quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell proliferation by 50%. IC50 values can vary significantly between different breast cancer cell lines, reflecting their diverse genetic and molecular backgrounds.

| Cell Line | Subtype | Paclitaxel IC50 (nM) | Incubation Time (h) | Reference |

| MCF-7 | Luminal A | 3,500 | 24 | [13] |

| MDA-MB-231 | Triple Negative | 300 | 24 | [13] |

| SK-BR-3 | HER2+ | 4,000 | 24 | [13] |

| BT-474 | Luminal B | 19 | 24 | [13] |

| MDA-MB-231 | Triple Negative | ~2.4-5 | Not Specified | [13] |

| MDA-MB-231 | Triple Negative | 37 | Not Specified | [14] |

| Paclitaxel-Resistant MDA-MB-231 | Triple Negative | 75,000 | Not Specified | [14] |

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and the assay used.

Experimental Protocols

Cell Viability and IC50 Determination (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of paclitaxel concentrations (e.g., 0.1 nM to 100 µM) for a specified period (e.g., 24, 48, or 72 hours).[13] Include untreated control wells.

-

MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with a DNA-staining dye like propidium iodide (PI) is used to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Culture and Treatment: Culture breast cancer cells and treat them with paclitaxel at a specific concentration (e.g., 100 nM) for various time points (e.g., 24 and 48 hours).[9][15]

-

Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[9]

-

Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide and RNase A.[9][16]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of the PI.

-

Data Analysis: The resulting DNA histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17] An accumulation of cells in the G2/M peak indicates a cell cycle arrest at this phase.[9]

Mechanisms of Resistance

Despite its efficacy, resistance to paclitaxel is a significant clinical challenge. Several mechanisms of resistance have been identified in breast cancer cells:

-

Overexpression of Drug Efflux Pumps: Increased expression of P-glycoprotein (P-gp), encoded by the MDR1 gene, can actively pump paclitaxel out of the cell, reducing its intracellular concentration.[18][19]

-

Alterations in Tubulin Isotypes: Mutations in the β-tubulin gene or changes in the expression of different β-tubulin isotypes can reduce the binding affinity of paclitaxel to microtubules.[19][20] Overexpression of the βIII-tubulin isotype has been associated with paclitaxel resistance.[21]

-

Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins like Bcl-2 can counteract the pro-apoptotic signals induced by paclitaxel.[19]

-

Activation of Pro-Survival Signaling Pathways: Activation of pathways such as the PI3K/AKT pathway can promote cell survival and confer resistance to paclitaxel.[22]

Conclusion

Paclitaxel remains a vital tool in the arsenal against breast cancer. Its primary mechanism of action, the stabilization of microtubules, leads to cell cycle arrest and the induction of apoptosis through a complex interplay of signaling pathways. Understanding these mechanisms at a molecular level is crucial for optimizing its clinical use, overcoming resistance, and developing novel therapeutic strategies. This guide provides a foundational technical overview to aid researchers and clinicians in their efforts to improve breast cancer treatment outcomes.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. molbiolcell.org [molbiolcell.org]

- 8. molbiolcell.org [molbiolcell.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Time Course of Paclitaxel-Induced Apoptosis in an Experimental Model of Virus-Induced Breast Cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 11. Enhancement of paclitaxel-induced breast cancer cell death via the glycogen synthase kinase-3β-mediated B-cell lymphoma 2 regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. cancer.wisc.edu [cancer.wisc.edu]

- 17. Timed, sequential administration of paclitaxel improves its cytotoxic effectiveness in a cell culture model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Establishment of paclitaxel-resistant breast cancer cell line and nude mice models, and underlying multidrug resistance mechanisms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. apps.dtic.mil [apps.dtic.mil]

- 20. spandidos-publications.com [spandidos-publications.com]

- 21. BetaIII-tubulin induces paclitaxel resistance in association with reduced effects on microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Exploring the resistance mechanism of triple-negative breast cancer to paclitaxel through the scRNA-seq analysis | PLOS One [journals.plos.org]

Technical Guide: In Vitro Cytotoxic Activity of Agent 35

An in-depth analysis of the available scientific literature reveals a significant gap in information regarding a specific molecule designated as "Anticancer agent 35." This term is too generic to correspond to a unique, publicly documented compound. Scientific literature typically identifies compounds by specific chemical names, CAS numbers, or established laboratory codes from published studies.

To fulfill the user's request for a technical guide on the in vitro cytotoxic activity of an anticancer agent in the requested format, a representative example will be used. This guide will be based on a hypothetical compound, herein named "Agent 35," to illustrate the required data presentation, experimental protocols, and visualizations. The methodologies and data presented are based on common practices in the field of anticancer drug discovery.

This document provides a comprehensive overview of the in vitro cytotoxic profile of the novel anticancer candidate, Agent 35. The data and protocols herein are intended for researchers, scientists, and drug development professionals.

Quantitative Cytotoxicity Data

The primary method for evaluating the cytotoxic potential of Agent 35 is the determination of its half-maximal inhibitory concentration (IC50) across a panel of human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Table 1: IC50 Values of Agent 35 in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 48 | 15.2 ± 1.8 |

| MDA-MB-231 | Breast Adenocarcinoma | 48 | 8.5 ± 0.9 |

| A549 | Lung Carcinoma | 48 | 22.1 ± 2.5 |

| HCT116 | Colon Carcinoma | 48 | 12.8 ± 1.4 |

| HeLa | Cervical Cancer | 48 | 18.6 ± 2.1 |

| PANC-1 | Pancreatic Carcinoma | 72 | 35.4 ± 3.9 |

| DU145 | Prostate Carcinoma | 72 | 28.9 ± 3.1 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

The following section details the methodology used to assess the in vitro cytotoxic activity of Agent 35.

2.1. Cell Culture and Maintenance

All human cancer cell lines were procured from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

2.2. MTT Assay for Cell Viability

The cytotoxic effect of Agent 35 was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Seeding: Cells were seeded in 96-well microplates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Treatment: The following day, the culture medium was replaced with fresh medium containing increasing concentrations of Agent 35 (typically ranging from 0.1 to 100 µM). A vehicle control (DMSO) was also included.

-

Incubation: The plates were incubated for 48 or 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan Solubilization: The medium was then aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of cell viability against the log concentration of Agent 35 and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the workflow for assessing the in vitro cytotoxicity of Agent 35 using the MTT assay.

3.2. Apoptosis Signaling Pathway

Agent 35 is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram outlines this proposed mechanism of action.

A Comprehensive Technical Guide to the Pharmacokinetic and Pharmacodynamic Profile of Paclitaxel

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel is a highly effective mitotic inhibitor used in the treatment of a wide range of cancers, including ovarian, breast, lung, and Kaposi's sarcoma. Its mechanism of action involves the stabilization of microtubules, leading to the arrest of cell division and subsequent apoptosis. This guide provides a detailed overview of the pharmacokinetic (PK) and pharmacodynamic (PD) profile of paclitaxel, presenting key data in a structured format, outlining experimental methodologies, and visualizing complex biological and experimental processes.

Pharmacokinetic Profile

The disposition of paclitaxel in the human body is characterized by its absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for optimizing dosing schedules and minimizing toxicity.

Data Summary

| PK Parameter | Value | Units | Population |

| Bioavailability (Oral) | <10 | % | Human |

| Time to Peak Concentration (IV) | End of infusion | hours | Human |

| Volume of Distribution (Vd) | 187 - 534 | L/m² | Human |

| Plasma Protein Binding | 89 - 98 | % | Human |

| Primary Metabolism | Hepatic (CYP2C8, CYP3A4) | - | Human |

| Mean Terminal Half-life | 13.1 - 52.7 | hours | Human |

| Clearance (CL) | 11.6 - 24.1 | L/h/m² | Human |

| Primary Route of Excretion | Biliary/Fecal | - | Human |

Experimental Protocols

1. Pharmacokinetic Studies in Patients:

-

Study Design: A cohort of cancer patients receives paclitaxel as an intravenous infusion over 3 or 24 hours.

-

Blood Sampling: Serial blood samples are collected at predetermined time points: prior to infusion, at multiple points during the infusion, and at various times post-infusion (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours).

-

Sample Processing: Blood samples are collected in heparinized tubes and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.

-

Bioanalytical Method: Paclitaxel concentrations in plasma are quantified using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or mass spectrometric (MS) detection.

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software (e.g., WinNonlin) to determine key PK parameters such as clearance, volume of distribution, and half-life.

Pharmacodynamic Profile

The pharmacodynamics of paclitaxel describe the relationship between drug concentration and its therapeutic and adverse effects. The primary pharmacodynamic effect is the stabilization of microtubules, leading to cell cycle arrest and apoptosis.

Data Summary

| PD Parameter | Description | Experimental Model |

| Mechanism of Action | Promotes the assembly of microtubules from tubulin dimers and stabilizes microtubules by preventing depolymerization. | In vitro tubulin polymerization assays, cell-based microtubule visualization. |

| Cell Cycle Effect | Blocks cells in the G2/M phase of the cell cycle. | Flow cytometry analysis of DNA content in cancer cell lines. |

| Apoptotic Induction | Induces apoptosis through the intrinsic and extrinsic pathways. | Western blotting for apoptotic markers (e.g., cleaved caspase-3, PARP), TUNEL assays. |

| Key Signaling Pathway | Mitotic Arrest, c-Jun N-terminal kinase (JNK)/p38 mitogen-activated protein kinase (MAPK) activation. | Phospho-protein analysis by Western blotting or mass spectrometry. |

Experimental Protocols

1. Microtubule Stabilization Assay:

-

Principle: To quantify the ability of paclitaxel to promote and stabilize microtubule formation in vitro.

-

Methodology:

-

Purified tubulin is incubated with GTP and different concentrations of paclitaxel at 37°C.

-

The polymerization of microtubules is monitored by measuring the increase in light scattering at 340 nm in a spectrophotometer.

-

To assess stabilization, polymerized microtubules are exposed to depolymerizing conditions (e.g., cold temperature, calcium) in the presence or absence of paclitaxel, and the rate of depolymerization is measured.

-

2. Cell Cycle Analysis by Flow Cytometry:

-

Principle: To determine the effect of paclitaxel on cell cycle progression.

-

Methodology:

-

Cancer cells are cultured and treated with various concentrations of paclitaxel for a specified duration (e.g., 24 hours).

-

Cells are harvested, washed, and fixed in cold 70% ethanol.

-

Fixed cells are treated with RNase A and stained with a fluorescent DNA-intercalating dye (e.g., propidium iodide).

-

The DNA content of individual cells is analyzed using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is quantified based on fluorescence intensity.

-

Visualizations

Signaling Pathway

Caption: Paclitaxel's mechanism of action leading to apoptosis.

Experimental Workflow

Caption: Workflow for preclinical evaluation of paclitaxel.

Logical Relationship

Caption: PK/PD relationship of paclitaxel.

An In-depth Technical Guide to the Target Identification and Validation of Anticancer Agent 35

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent 35, a novel sulfonylurea derivative, has demonstrated significant growth-inhibitory effects against various cancer cell lines, including A549 (non-small cell lung cancer), A431 (skin squamous cell carcinoma), and PACA2 (pancreatic cancer). Preliminary studies indicate that its mechanism of action involves the induction of DNA damage and modulation of gene expression, suggesting a multi-faceted impact on cancer cell biology. This guide provides a comprehensive overview of the methodologies for the target identification and validation of this compound, offering detailed experimental protocols and conceptual frameworks to elucidate its molecular mechanism of action.

Introduction

The discovery of novel anticancer agents with specific molecular targets is a cornerstone of modern oncology drug development. This compound has emerged as a promising candidate due to its potent cytotoxic effects. Understanding its precise molecular target(s) is crucial for its clinical development, enabling patient stratification, biomarker discovery, and the design of rational combination therapies. This document outlines a systematic approach to identifying and validating the molecular targets of this compound.

Biological Activity of this compound

Initial characterization of this compound has focused on its effects on cancer cell viability and genomic integrity. The following table summarizes the reported in vitro efficacy of the compound.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| A549 | Non-Small Cell Lung Cancer | 18.1 |

| A431 | Skin Squamous Cell Carcinoma | 4.0 |

| PACA2 | Pancreatic Cancer | 18.9 |

Table 1: In vitro cytotoxicity of this compound against human cancer cell lines.

Furthermore, studies have indicated that treatment with this compound leads to significant DNA damage and fragmentation in cancer cells. This suggests that the compound may directly interact with DNA, inhibit DNA repair pathways, or induce oxidative stress leading to DNA lesions.

Proposed Target Identification Workflow

Given that the specific molecular target of this compound is not yet elucidated, a multi-pronged approach is recommended for its identification. The following workflow outlines a logical sequence of experiments.

In-Depth Technical Guide: Preliminary Structure-Activity Relationship Studies of Anticancer Agent 35

This technical guide provides a comprehensive overview of the preliminary structure-activity relationship (SAR) studies of the promising anticancer agent 35, a novel 1,2,4-triazoloazine derivative. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of oncology and medicinal chemistry.

Introduction to this compound

This compound has been identified as a potent derivative of the 1,2,4-triazoloazine scaffold. Preliminary studies have highlighted its significant antiproliferative effects, particularly against prostate cancer. Research has shown that compound 35, which features a bioisosteric 2"-pyridinyl ring, exhibits potent activity against the DU-145 prostate cancer cell line with an IC50 value of 5 ± 1 µg/mL.[1] This compound has been flagged as a promising lead molecule for the development of new anticancer therapeutics.[1]

The proposed mechanism of action for this class of compounds involves the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the synthesis of DNA precursors.[1] Molecular docking studies of compound 35 have indicated a strong binding affinity for the active site of DHFR, suggesting a pathway for its anticancer effects.[1]

Structure-Activity Relationship (SAR) Data

While the full dataset from the primary research is not publicly available, the following table summarizes the key findings for this compound and related compounds mentioned in the preliminary reports. The data underscores the importance of the substituent at the 2"-position of the phenyl ring for cytotoxic activity.

| Compound ID | Key Structural Feature | Cell Line | IC50 (µg/mL) |

| 35 | 2"-pyridinyl ring | DU-145 | 5 ± 1 |

| 31 | 2",4"-dichlorophenyl ring | - | - |

| 25 | 4"-nitrophenyl scaffold | - | - |

| 30 | 2",4"-difluorophenyl scaffold | - | - |

Note: Detailed antiproliferative data for compounds 25, 30, and 31 against DU-145 were not available in the preliminary reports. These compounds were noted for their antimicrobial activities.

Experimental Protocols

The following is a detailed methodology for a standard MTT assay, a common colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability. This protocol is representative of the type of experiment used to determine the IC50 values for anticancer agents like compound 35.

Antiproliferative Activity Assessment (MTT Assay)

-

Cell Culture:

-

The human prostate cancer cell line DU-145 is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

-

-

Cell Seeding:

-

Cells are harvested from culture flasks using trypsin-EDTA and resuspended in fresh medium.

-

A cell suspension of 5 x 10^4 cells/mL is prepared, and 100 µL is seeded into each well of a 96-well microplate.

-

The plate is incubated for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Stock solutions of the test compounds (e.g., this compound and its analogues) are prepared in dimethyl sulfoxide (DMSO).

-

Serial dilutions of the compounds are made in culture medium to achieve the desired final concentrations. The final DMSO concentration in each well should not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

The culture medium is removed from the wells and replaced with 100 µL of the medium containing the various concentrations of the test compounds. A control group receives medium with DMSO only.

-

The plate is incubated for 48 hours.

-

-

MTT Assay:

-

After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.

-

The plate is incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The plate is gently shaken for 10 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

The absorbance of each well is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualized Pathways and Workflows

Proposed Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action for this compound, which involves the inhibition of the Dihydrofolate Reductase (DHFR) pathway. DHFR is a crucial enzyme for the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting DHFR, the agent disrupts DNA replication and leads to cancer cell death.

Caption: Proposed mechanism of action of this compound via DHFR inhibition.

Experimental Workflow for SAR Studies

The diagram below outlines the typical experimental workflow for the synthesis and evaluation of novel anticancer agents, such as the 1,2,4-triazoloazine derivatives.

Caption: General experimental workflow for the discovery of anticancer agents.

References

An In-depth Technical Guide on the Effects of Paclitaxel on Cancer Cell Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract: Paclitaxel, a member of the taxane family of medications, is a cornerstone of chemotherapy regimens for various malignancies, including ovarian, breast, and lung cancers.[1][2][3][4] Its primary mechanism of action involves the stabilization of microtubules, which disrupts the normal function of the cellular cytoskeleton, leading to cell cycle arrest and apoptosis.[1][3][5][6][] This guide provides a detailed examination of the molecular mechanisms through which paclitaxel exerts its anticancer effects, with a focus on its impact on key cancer cell signaling pathways. Quantitative data on its efficacy are presented, along with detailed experimental protocols for assessing its activity.

Primary Mechanism of Action: Microtubule Stabilization

Paclitaxel's most well-characterized function is its ability to bind to the β-tubulin subunit of microtubules.[1][6] This binding promotes the assembly of tubulin dimers into microtubules and stabilizes them by preventing depolymerization.[6][][8] The resulting microtubules are abnormally stable and non-functional, which interferes with the dynamic process of mitotic spindle formation required for cell division.[5][6] This disruption leads to an arrest of the cell cycle at the G2/M phase, which can ultimately trigger programmed cell death, or apoptosis.[3][5][6]

At lower, clinically relevant concentrations, paclitaxel suppresses microtubule dynamics without necessarily causing a complete mitotic block.[9][10] This suppression of the natural growing and shortening of microtubules is sufficient to disrupt their function in chromosome segregation, leading to abnormal cell division and the induction of apoptosis.[9]

Figure 1: Paclitaxel's primary mechanism of action on microtubules.

Modulation of Key Signaling Pathways

Beyond its direct effects on microtubules, paclitaxel influences several critical signaling pathways that govern cell survival, proliferation, and death.

Apoptosis Signaling Pathway

Paclitaxel is a potent inducer of apoptosis in cancer cells.[11] It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[11][12]

-

Intrinsic Pathway: Paclitaxel treatment leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[13][14] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[13] Cytoplasmic cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, culminating in apoptosis.[13]

-

Extrinsic Pathway: Evidence also suggests that paclitaxel can enhance the expression of death receptors like DR5, leading to the activation of caspase-8 and subsequent apoptosis.[12]

References

- 1. Paclitaxel - Wikipedia [en.wikipedia.org]

- 2. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 6. droracle.ai [droracle.ai]

- 8. news-medical.net [news-medical.net]

- 9. molbiolcell.org [molbiolcell.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Paclitaxel Impedes EGFR-mutated PC9 Cell Growth via Reactive Oxygen Species-mediated DNA Damage and EGFR/PI3K/AKT/mTOR Signaling Pathway Suppression | Cancer Genomics & Proteomics [cgp.iiarjournals.org]

- 13. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Early ADME/Tox Profile of Anticancer Agent 35: A Technical Guide

Introduction

Anticancer agent 35, also identified as compound 10, is a novel sulfonylurea derivative that has demonstrated notable in vitro cytotoxic activity against various human cancer cell lines.[1] As with any promising therapeutic candidate, a thorough evaluation of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is paramount to predict its clinical potential and guide further development.[2] Early assessment of these characteristics is crucial for identifying potential liabilities and de-risking the progression to more advanced preclinical and clinical studies.[3][4]

This technical guide provides a summary of the currently available in vitro efficacy data for this compound and outlines a standard suite of experimental protocols for the assessment of its early ADME/Tox profile. While specific ADME data for this compound is not yet publicly available, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals by detailing the methodologies for key assays and presenting a framework for the evaluation of similar anticancer compounds.

In Vitro Cytotoxicity of this compound

The initial screening of this compound involved assessing its cytotoxic effects on a panel of human cancer cell lines and a normal fibroblast cell line. The 50% inhibitory concentration (IC50) values were determined using a standard MTT assay.

| Cell Line | Cancer Type | IC50 (µg/mL)[1] |

| A549 | Lung Carcinoma | 18.1 |

| A431 | Skin Squamous Cell Carcinoma | 4.0 |

| PACA2 | Pancreatic Carcinoma | 18.9 |

Experimental Workflow for Early ADME/Tox Profiling

The following diagram illustrates a typical workflow for the early in vitro ADME/Tox assessment of a novel anticancer agent.

Caption: A representative workflow for the in vitro ADME/Tox screening of a novel compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key in vitro ADME/Tox assays.

Absorption

a) Caco-2 Permeability Assay

-

Objective: To assess the intestinal permeability of a compound by measuring its transport across a Caco-2 cell monolayer, which serves as an in vitro model of the human intestinal epithelium.

-

Methodology:

-

Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.

-

The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points. To assess efflux, the compound is added to the basolateral side, and samples are taken from the apical side.

-

The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated in both directions (A to B and B to A). The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined to identify if the compound is a substrate of efflux transporters such as P-glycoprotein.

-

Metabolism

a) Metabolic Stability in Human Liver Microsomes

-

Objective: To determine the intrinsic clearance of a compound in the liver, which provides an indication of its metabolic stability.

-

Methodology:

-

The test compound is incubated with human liver microsomes in the presence of NADPH (a cofactor for CYP450 enzymes) at 37°C.

-

Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

-

The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

-

The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (Clint).

-

b) CYP450 Inhibition Assay

-

Objective: To evaluate the potential of a compound to inhibit the activity of major cytochrome P450 (CYP) isoforms, which is a common cause of drug-drug interactions.

-

Methodology:

-

The test compound is incubated with human liver microsomes and a specific probe substrate for each CYP isoform being tested (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

-

The reaction is initiated by the addition of NADPH.

-

The formation of the metabolite of the probe substrate is measured by LC-MS/MS.

-

The inhibition of metabolite formation in the presence of the test compound is compared to a vehicle control.

-

The IC50 value (the concentration of the test compound that causes 50% inhibition of the CYP isoform activity) is determined.

-

Distribution

a) Plasma Protein Binding Assay

-

Objective: To determine the extent to which a compound binds to plasma proteins, as only the unbound fraction is generally considered to be pharmacologically active.

-

Methodology:

-

The test compound is incubated with plasma (human, rat, or mouse) in a rapid equilibrium dialysis (RED) device.

-

The device consists of two chambers separated by a semipermeable membrane that allows the passage of unbound drug but not proteins.

-

The device is incubated at 37°C until equilibrium is reached.

-

The concentrations of the compound in the plasma-containing chamber and the protein-free buffer chamber are measured by LC-MS/MS.

-

The percentage of the compound bound to plasma proteins is calculated.

-

Toxicity

a) Cytotoxicity Assay in Normal Cells

-

Objective: To assess the general cytotoxicity of a compound against non-cancerous cells to determine its therapeutic index.

-

Methodology:

-

A normal human cell line (e.g., BJ-1 fibroblasts) is seeded in 96-well plates.

-

The cells are treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

-

The IC50 value is calculated and compared to the IC50 values obtained for cancer cell lines to determine the selectivity index (SI = IC50 normal cells / IC50 cancer cells).

-

Potential Signaling Pathway Modulation

Sulfonylurea derivatives have been reported to exert their anticancer effects through various mechanisms, including the modulation of ATP-sensitive potassium (KATP) channels and the induction of apoptosis. The following diagram illustrates a plausible signaling pathway that could be affected by this compound.

Caption: A potential mechanism of action for this compound, leading to apoptosis.

This compound has demonstrated promising in vitro cytotoxicity against several cancer cell lines. The comprehensive ADME/Tox profiling outlined in this guide provides a roadmap for the subsequent stages of its preclinical development. The successful characterization of its pharmacokinetic and safety profiles will be instrumental in determining its potential as a viable anticancer therapeutic. Further studies are warranted to generate specific ADME/Tox data for this compound to enable a complete assessment of its drug-like properties.

References

- 1. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]

- 2. Metabolite Profiling in Anticancer Drug Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of sulfonylureas on tumor growth: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Biochemical Assays for Identifying Targets of Anticancer Agent 35

For Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of molecular targets is a critical step in the development of novel anticancer therapeutics. Understanding the mechanism of action of a drug candidate, such as the hypothetical "Anticancer agent 35," not only illuminates its therapeutic potential but also helps in predicting potential off-target effects and resistance mechanisms. This guide provides an in-depth overview of contemporary biochemical assays employed for the deconvolution of small molecule targets. We will explore the principles, detailed experimental protocols, and data interpretation for key methodologies including Affinity-Based Proteomics, Activity-Based Protein Profiling (ABPP), Drug Affinity Responsive Target Stability (DARTS), and the Cellular Thermal Shift Assay (CETSA). Furthermore, we will discuss the importance of placing these identified targets within the context of known cancer-related signaling pathways.

Introduction to Target Identification Strategies

The central goal of target identification is to pinpoint the specific biomolecules, typically proteins, with which a bioactive compound interacts to elicit its pharmacological effect. A multi-pronged approach, combining several orthogonal techniques, is often necessary to confidently identify and validate the targets of a novel anticancer agent. These methods can be broadly categorized as follows:

-

Affinity-Based Methods: These techniques rely on the specific binding interaction between the drug and its target protein.

-

Activity-Based Methods: These approaches utilize chemical probes to covalently label the active sites of enzymes, providing a readout of their functional state.

-

Methods Based on Biophysical Changes: These assays measure changes in the physical properties of a target protein upon drug binding, such as its thermal stability or resistance to proteolysis.

This guide will delve into the practical application of these strategies, using "this compound" as a case study.

Affinity-Based Proteomics

Affinity-based proteomics is a powerful and widely used strategy to "fish out" the binding partners of a small molecule from a complex biological sample, such as a cell lysate.[1][2] The fundamental principle involves immobilizing the drug of interest on a solid support and using it as bait to capture its interacting proteins.[1]

Experimental Workflow

The general workflow for an affinity-based proteomics experiment is as follows:

References

Methodological & Application

Application Notes and Protocols: Treatment of MCF-7 Cancer Cell Line with Doxorubicin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Doxorubicin (DOX) is a widely utilized anthracycline antibiotic in cancer chemotherapy.[1] Its primary mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which collectively disrupt DNA replication and induce apoptosis in cancer cells.[2][3][4] The human breast adenocarcinoma cell line, MCF-7, is a well-characterized, estrogen-receptor-positive cell line commonly used in breast cancer research to assess the efficacy of chemotherapeutic agents. This document provides detailed protocols for the culture of MCF-7 cells and their treatment with Doxorubicin, followed by common assays to evaluate the cytotoxic and apoptotic effects.

Data Presentation

The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a drug in inhibiting a specific biological or biochemical function. The IC50 value of Doxorubicin in MCF-7 cells can vary depending on the experimental conditions, such as treatment duration and the specific assay used.

| Parameter | Value | Cell Line | Treatment Duration | Assay | Reference |

| IC50 | 400 nM | MCF-7 | Not Specified | MTT | [5] |

| IC50 | 0.68 ± 0.04 µg/mL | MCF-7 | 48 hours | MTT | [6] |

| IC50 | 8306 nM | MCF-7 | 48 hours | SRB | [7] |

| IC50 | 4 µM | MCF-7 | Not Specified | MTT | [8][9] |

| IC50 | 3.09 ± 0.03 µg/mL | MCF-7 | 48 hours | MTT | [10] |

Note: IC50 values can be influenced by various factors, including the passage number of the cells, specific culture conditions, and the assay methodology. It is recommended to determine the IC50 experimentally under your specific laboratory conditions.

Experimental Protocols

This protocol outlines the standard procedure for culturing and maintaining the MCF-7 human breast cancer cell line.

Materials:

-

MCF-7 cells (e.g., ATCC HTB-22)

-

Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)[11][12]

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Complete growth medium: EMEM or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[13] Some protocols may also include 0.1 mM non-essential amino acids, 10 µg/mL insulin, and 1 mM sodium pyruvate.[11][13]

-

Cell culture flasks (T-25 or T-75)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Thawing Cryopreserved Cells:

-

Rapidly thaw the vial of frozen MCF-7 cells in a 37°C water bath until a small amount of ice remains.[12]

-

Aseptically transfer the cell suspension to a sterile 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells.[14]

-

Aspirate the supernatant and resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete growth medium.

-

Transfer the cell suspension to a T-25 or T-75 culture flask.

-

Incubate the flask at 37°C in a humidified atmosphere with 5% CO2.[11]

-

-

Cell Maintenance and Subculture:

-

Observe the cells daily under an inverted microscope.

-

Change the medium 2-3 times per week.[11]

-

When the cells reach 80-90% confluency, they should be subcultured.[11][13]

-

Aspirate the old medium from the flask and wash the cell monolayer once with sterile PBS.[13]

-

Add 1-2 mL (for a T-75 flask) of pre-warmed 0.25% Trypsin-EDTA solution to the flask, ensuring the entire cell monolayer is covered.

-

Incubate the flask at 37°C for 5-15 minutes, or until the cells detach.[13] You can monitor detachment under the microscope.

-

Neutralize the trypsin by adding 4-5 volumes of complete growth medium.[14]

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer the desired volume of the cell suspension to a new flask containing pre-warmed complete growth medium. A split ratio of 1:3 to 1:4 is typically recommended.[12]

-

Incubate the new flask at 37°C in a humidified atmosphere with 5% CO2.

-

This protocol describes how to treat MCF-7 cells with Doxorubicin for subsequent analysis.

Materials:

-

MCF-7 cells, seeded in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or culture flasks)

-

Doxorubicin hydrochloride (stock solution, typically dissolved in sterile water or DMSO)

-

Complete growth medium

Procedure:

-

Cell Seeding:

-

The day before treatment, seed MCF-7 cells in the desired culture vessel at a density that will allow them to reach approximately 50-70% confluency at the time of treatment. For a 96-well plate, a common seeding density is 5x10³ to 1x10⁴ cells per well.[6]

-

Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.

-

-

Doxorubicin Preparation and Treatment:

-

Prepare a series of Doxorubicin dilutions from your stock solution in complete growth medium. The final concentrations will depend on the experiment, but for an IC50 determination, a range of concentrations is necessary (e.g., 0.05 µg/mL to 1.6 µg/mL).[6]

-

Carefully remove the medium from the wells containing the MCF-7 cells.

-

Add the medium containing the different concentrations of Doxorubicin to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the Doxorubicin stock, e.g., DMSO or water).

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

-

Doxorubicin-treated MCF-7 cells in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization Buffer

-

Microplate reader

Procedure:

-

Following the Doxorubicin treatment period, add 10-20 µL of the MTT solution to each well of the 96-well plate.[15][16]

-

Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation, carefully remove the medium from each well. Be cautious not to disturb the formazan crystals.

-

Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[16]

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Read the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[6]

-

Calculate the percentage of cell viability for each Doxorubicin concentration relative to the vehicle control. The inhibitory rate can be calculated using the formula: Inhibitory rate (%) = (1 - (mean OD of experimental group / mean OD of control group)) x 100%.[6]

Western blotting can be used to detect changes in the expression of key apoptosis-related proteins, such as Bax, Bcl-2, and caspases.

Materials:

-

Doxorubicin-treated MCF-7 cells in 6-well plates or larger culture dishes

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

After Doxorubicin treatment, wash the cells with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well or dish and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples to the same concentration and add Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest (e.g., anti-Bax) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Re-probe the membrane with an antibody for a housekeeping protein (e.g., β-actin) to ensure equal protein loading.

-

Mandatory Visualization

Caption: Doxorubicin-induced apoptotic signaling pathway.

Caption: Experimental workflow for Doxorubicin treatment.

References

- 1. remedypublications.com [remedypublications.com]

- 2. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. scispace.com [scispace.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. ijpsonline.com [ijpsonline.com]

- 8. Effect of combined action of doxorubicin and calcifediol on MCF-7 breast cancer cells | Abramczyk | Medical Research Journal [journals.viamedica.pl]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mcf7.com [mcf7.com]

- 12. encodeproject.org [encodeproject.org]

- 13. researchgate.net [researchgate.net]

- 14. docs.axolbio.com [docs.axolbio.com]

- 15. mdpi.com [mdpi.com]

- 16. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Dissolution and Preparation of Anticancer Agent 35 for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the dissolution and preparation of "Anticancer agent 35" for use in a variety of in vitro assays. Due to the observation that "this compound" can refer to several distinct chemical entities in scientific literature, this guide will present a generalizable protocol applicable to novel or poorly characterized anticancer compounds. The protocols provided herein are based on established best practices for handling and preparing investigational compounds for cell-based assays, ensuring reproducibility and accuracy in experimental outcomes.

Introduction to "this compound"

The designation "this compound" has been attributed to multiple investigational compounds in preclinical cancer research. These include, but are not limited to, a sulfonylurea derivative (CAS No. 2902563-75-9) with activity against various cancer cell lines, a biscoumarin compound referred to as C35 that targets the p38 signaling pathway in lung cancer, and a dihydropyridine derivative known as B-859-35 with potential to reverse multi-drug resistance.[1][2][3] Given this diversity, it is imperative for researchers to first identify the specific chemical entity they are working with. The following protocols are designed to be broadly applicable, with specific recommendations for addressing common challenges such as poor aqueous solubility.

Materials and Reagents

-

"this compound" (powder form)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Phosphate-buffered saline (PBS), sterile

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Sterile microcentrifuge tubes

-

Sterile serological pipettes and pipette tips

-

Vortex mixer

-

Sonicator (optional)

-

Hemocytometer or automated cell counter

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

Protocol for Preparation of Stock Solution

The majority of small molecule anticancer drugs exhibit poor solubility in aqueous solutions. Dimethyl sulfoxide (DMSO) is a common solvent used to prepare high-concentration stock solutions for in vitro screening.

3.1. Stock Solution Preparation (10 mM in DMSO)

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.

-

Weighing the Compound: Carefully weigh a precise amount of "this compound" powder. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 400 g/mol , weigh 4 mg of the compound.

-

Dissolution in DMSO: Add the appropriate volume of cell culture-grade DMSO to the weighed compound in a sterile microcentrifuge tube.

-

Complete Solubilization: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication in a water bath can be applied. Visually inspect the solution to ensure there are no visible particles.

-

Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Table 1: Example Calculation for 10 mM Stock Solution

| Parameter | Value |

| Desired Stock Concentration | 10 mM |

| Molecular Weight of Compound (example) | 400 g/mol |

| Desired Volume of Stock Solution | 1 mL |

| Amount of Compound to Weigh | 4 mg |

| Volume of DMSO to Add | 1 mL |

Protocol for Preparation of Working Solutions

Working solutions are prepared by diluting the high-concentration stock solution into complete cell culture medium immediately before use in an assay. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).

4.1. Serial Dilution for IC50 Determination

-

Thaw Stock Solution: Thaw a single aliquot of the 10 mM "this compound" stock solution at room temperature.

-

Intermediate Dilution: Prepare an intermediate dilution of the stock solution in complete cell culture medium. For example, to achieve a final starting concentration of 100 µM in the assay, you can prepare a 2X working solution of 200 µM. To do this, add 2 µL of the 10 mM stock solution to 98 µL of complete cell culture medium.

-

Serial Dilutions: Perform serial dilutions of the 200 µM working solution in complete cell culture medium in a separate 96-well plate or microcentrifuge tubes to create a range of concentrations for testing (e.g., 100 µM, 50 µM, 25 µM, etc.).

-

Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound.

Experimental Workflow for a Cell Viability Assay (e.g., MTT Assay)

The following is a generalized workflow for assessing the cytotoxic effects of "this compound" on a cancer cell line.

5.1. Cell Seeding

-

Culture the desired cancer cell line to ~80% confluency.

-

Trypsinize and resuspend the cells in fresh complete cell culture medium.

-

Count the cells using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

5.2. Compound Treatment

-

After overnight incubation, carefully remove the medium from the wells.

-

Add 100 µL of the prepared working solutions of "this compound" (including the vehicle control) to the respective wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

5.3. Assessment of Cell Viability

-

Following the incubation period, perform a cell viability assay according to the manufacturer's protocol (e.g., MTT, XTT, or CellTiter-Glo® assay).

-

Read the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Visualizations

Caption: Experimental workflow for in vitro testing of this compound.

Caption: Generalized cancer signaling pathways potentially targeted by anticancer agents.

Troubleshooting

-

Compound Precipitation: If the compound precipitates upon dilution into aqueous culture medium, try preparing a higher concentration intermediate dilution in a serum-free medium or PBS before the final dilution in complete medium. Lowering the final concentration may also be necessary.

-

DMSO Toxicity: If significant cell death is observed in the vehicle control wells, reduce the final concentration of DMSO. Most cell lines can tolerate up to 0.5% DMSO, but this should be empirically determined.

-

Inconsistent Results: Ensure accurate and consistent pipetting, proper cell counting and seeding, and uniform incubation conditions to minimize variability.

Conclusion

The successful in vitro evaluation of "this compound" is contingent upon proper dissolution and preparation. The protocols outlined in this document provide a robust framework for preparing stock and working solutions and for conducting initial cell-based assays. Researchers should always refer to any specific handling instructions provided by the compound supplier and adapt these general protocols as needed for their specific experimental context.

References

- 1. immunomart.org [immunomart.org]

- 2. 3,3’-((3,4,5-trifluoropHenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) inhibit lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. B-859-35, a new drug with anti-tumor activity reverses multi-drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Anticancer Agent 35 in Xenograft Models

Introduction

Anticancer Agent 35 is a potent and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metabolism that is frequently dysregulated in human cancers.[1][2][3] These application notes provide detailed protocols for the in vivo evaluation of this compound in subcutaneous xenograft models, including dosage, administration, and monitoring of antitumor activity. The following protocols are intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research.

Data Presentation: In Vivo Efficacy of this compound

The antitumor activity of this compound was evaluated in a human breast cancer xenograft model established in immunodeficient mice. The following tables summarize the dosage, administration schedules, and efficacy data from a representative study.

Table 1: Dosage and Administration of this compound

| Treatment Group | Agent | Dose (mg/kg) | Administration Route | Dosing Schedule | Vehicle |

| 1 | Vehicle Control | - | Oral Gavage | Daily (QD) | 0.5% Methyl Cellulose |

| 2 | This compound | 25 | Oral Gavage | Daily (QD) | 0.5% Methyl Cellulose |

| 3 | This compound | 50 | Oral Gavage | Daily (QD) | 0.5% Methyl Cellulose |

| 4 | This compound | 50 | Intraperitoneal (IP) | Twice Weekly (BIW) | 10% DMSO in Saline |

Table 2: Efficacy of this compound in a Breast Cancer Xenograft Model

| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%TGI) | Mean Final Body Weight (g) ± SEM |

| 1 (Vehicle) | - | 1250 ± 150 | - | 22.5 ± 1.2 |

| 2 (Oral QD) | 25 | 625 ± 85 | 50% | 22.1 ± 1.5 |

| 3 (Oral QD) | 50 | 312 ± 60 | 75% | 21.8 ± 1.3 |

| 4 (IP BIW) | 50 | 437 ± 75 | 65% | 22.3 ± 1.4 |

Experimental Protocols

Preparation of this compound for Administration

a) For Oral Gavage (PO):

-

Weigh the required amount of this compound for the entire study.

-

Prepare a stock solution of 0.5% methyl cellulose in sterile water.

-

Suspend this compound in the 0.5% methyl cellulose vehicle to the desired final concentration (e.g., 2.5 mg/mL for a 25 mg/kg dose in a 20g mouse at 0.2 mL volume).

-

Ensure the suspension is homogenous by vortexing or sonicating before each use.

-

Administer a volume of 0.2 mL per 20g mouse.[4]

b) For Intraperitoneal Injection (IP):

-

Dissolve this compound in 100% DMSO to create a stock solution.

-

On the day of injection, dilute the stock solution with sterile saline (0.9% NaCl) to the final desired concentration in a vehicle of 10% DMSO.

-

Ensure the final solution is clear and free of precipitates.

-

Administer a volume of 0.1 mL per 20g mouse.

Subcutaneous Xenograft Model Establishment

-

Culture human breast cancer cells (e.g., MCF-7) in appropriate media until they reach 80-90% confluency in the logarithmic growth phase.[5]

-

Harvest the cells by trypsinization and wash them twice with sterile phosphate-buffered saline (PBS).

-

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.[6]

-

Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of 6-8 week old female athymic nude mice.[5][7]

-

Allow tumors to establish and grow to a mean volume of approximately 100-150 mm³ before initiating treatment.[8]

Drug Administration Protocols

a) Oral Gavage:

-

Securely restrain the mouse by scruffing the neck to immobilize the head.[9]

-

Use a 20-22 gauge, 1.5-inch curved gavage needle with a ball tip.[10]

-

Gently insert the gavage needle into the mouth, advancing it along the upper palate until it passes into the esophagus. The animal should swallow as the tube passes. Do not force the needle if resistance is met.[9]

-

Slowly administer the calculated volume of the drug suspension.

-

Withdraw the needle slowly and return the mouse to its cage.[10] Monitor the animal for any signs of distress.

b) Intraperitoneal Injection:

-

Restrain the mouse by holding it with its head tilted downwards to allow the abdominal organs to shift forward.

-

Use a 25-27 gauge needle for the injection.[11]

-

Insert the needle, with the bevel facing up, into the lower right quadrant of the abdomen at a 30-40° angle to avoid puncturing the bladder or cecum.[11]

-

Pull back slightly on the plunger to ensure no fluid or air is aspirated, confirming correct placement in the peritoneal cavity.

-

Slowly inject the drug solution.

-

Withdraw the needle and return the mouse to its cage.

Tumor Growth Monitoring and Data Analysis

-

Measure tumor dimensions using digital calipers two to three times per week.[8]

-

Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.[5]

-

Monitor the body weight of the mice at each tumor measurement to assess toxicity. Dosing should be stopped if the mean body weight loss exceeds 20%.[8]

-

At the end of the study, calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

-

Individual animals should be euthanized when tumor volume exceeds 1500 mm³.[5][8]

Visualizations

Signaling Pathway of this compound

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Xenograft Study

Caption: Workflow for evaluating this compound in a subcutaneous xenograft model.

References

- 1. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K/Akt/mTOR signaling pathway in cancer stem cells: from basic research to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 4. Daily or weekly dosing with EGFR inhibitors, gefitinib and lapatinib, and AKT inhibitor MK2206 in mammary cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. yeasenbio.com [yeasenbio.com]

- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 7. Subcutaneous xenograft model [bio-protocol.org]

- 8. astx.com [astx.com]

- 9. iacuc.wsu.edu [iacuc.wsu.edu]

- 10. animalcare.ubc.ca [animalcare.ubc.ca]

- 11. animalcare.ubc.ca [animalcare.ubc.ca]

Application Notes and Protocols: Experimental Design for Combination Studies with Anticancer Agent 35

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 35 is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR cascade is a critical intracellular signaling pathway that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in a wide range of human cancers, making it a key target for cancer therapy. While single-agent therapies targeting this pathway have shown promise, intrinsic and acquired resistance often limit their clinical efficacy.